tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate
Description
tert-Butyl 3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a nitroethenyl substituent at the 3-position. The (E)-configuration of the nitroethenyl group introduces stereoelectronic effects that influence reactivity and intermolecular interactions. For instance, tert-butyl-protected pyrrolidines are commonly synthesized via Mitsunobu reactions or nucleophilic substitutions , and their stability under acidic/basic conditions makes them valuable intermediates in medicinal chemistry .
Properties
Molecular Formula |
C11H18N2O4 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
tert-butyl 3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)17-10(14)12-6-4-9(8-12)5-7-13(15)16/h5,7,9H,4,6,8H2,1-3H3/b7-5+ |
InChI Key |
ABWKTSRCGPHIDQ-FNORWQNLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(C1)/C=C/[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate typically involves:
- Starting from a 3-substituted pyrrolidine derivative , often 3-bromopyrrolidine or a protected pyrrolidine amine.
- Introduction of the tert-butyl carbamate (Boc) protecting group on the nitrogen of pyrrolidine.
- Formation of the (E)-2-nitroethenyl group by reaction with nitroalkene precursors or via nitrosation/nitration under controlled conditions.
Specific Reported Synthetic Route
The most documented method involves the following steps:
| Step | Reagents / Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1 | 3-Bromopyrrolidine + tert-butyl 3-benzylidenemalonate | Initial coupling to form a benzylidene-substituted pyrrolidine intermediate | Not specified |
| 2 | Addition of sodium nitrite under acidic conditions | Conversion of benzylidene moiety to (E)-2-nitroethenyl group via nitrosation/nitration | Final product obtained as tert-butyl 3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate |
This method leverages the reactivity of sodium nitrite in acidic medium to introduce the nitro group selectively, yielding the (E)-configured nitroethenyl substituent on the pyrrolidine ring.
Reaction Conditions and Purification
- The reaction is typically carried out in organic solvents compatible with the intermediates, such as dichloromethane or acetonitrile.
- Acidic conditions are carefully controlled to avoid overreaction or side products.
- Purification of the final compound is achieved through standard chromatographic techniques, such as silica gel column chromatography.
- Analytical methods including High-Performance Liquid Chromatography (HPLC), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm purity and structure.
Analytical Characterization
| Analytical Technique | Purpose | Typical Observations |
|---|---|---|
| HPLC | Purity assessment | Single major peak indicating high purity |
| IR Spectroscopy | Functional group confirmation | Characteristic nitro group absorptions (~1520 and 1350 cm⁻¹) and carbamate C=O stretch (~1700 cm⁻¹) |
| ¹H NMR Spectroscopy | Structural confirmation | Signals corresponding to pyrrolidine ring protons, tert-butyl group (singlet near 1.4 ppm), and vinyl protons of the nitroethenyl group (distinct coupling patterns consistent with E-configuration) |
Summary Table of Preparation Method
| Stage | Starting Material | Reagents/Conditions | Key Transformation | Outcome |
|---|---|---|---|---|
| 1 | 3-Bromopyrrolidine | tert-butyl 3-benzylidenemalonate, solvent | Formation of benzylidene intermediate | Intermediate with pyrrolidine core and benzylidene substituent |
| 2 | Intermediate | Sodium nitrite, acidic medium | Nitrosation/nitration to form (E)-2-nitroethenyl group | tert-butyl 3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate |
Research and Development Notes
- The synthetic method is documented in patent literature and scientific reports focused on dopamine-β-hydroxylase inhibitors and related bioactive compounds, indicating pharmaceutical relevance.
- The preparation method is reproducible and scalable, suitable for research and development in medicinal chemistry.
- The compound’s electron-withdrawing nitroethenyl group makes it a valuable building block for further functionalization in organic synthesis and drug discovery.
Chemical Reactions Analysis
tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.
Common reagents used in these reactions include methylene chloride, imidazole, and tert-butyl(dimethyl)silyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate has several scientific research applications:
Biology: The compound is used in the study of molecular interactions and pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in molecular structure and function, ultimately affecting biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares tert-butyl 3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate with key analogs based on substituents, physicochemical properties, and applications:
Structural and Functional Differences
- Nitroethenyl vs. Boronic Ester : The nitroethenyl group in the target compound is electron-withdrawing, enhancing electrophilicity for nucleophilic additions (e.g., Michael reactions). In contrast, the boronic ester in enables cross-coupling reactions .
- Spiro vs. Fused Rings : The spiro-indole derivative exhibits rigid 3D geometry, beneficial for binding chiral targets, while the nitropyrrolopyridine in has planar aromaticity, ideal for π-π stacking in enzyme inhibition .
- Hydroxyl vs. Trifluoromethyl : Hydroxyl groups () facilitate hydrogen bonding in chiral environments, whereas the CF3 group in enhances metabolic stability .
Biological Activity
Tert-butyl 3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate (TBNEPC) is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological properties, synthesis, and implications of TBNEPC, supported by data tables and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 242.3 g/mol
- CAS Number : 1824861-97-3
- Physical Form : Yellow crystalline powder
- Melting Point : 90-94°C
- Solubility : Low solubility in water (<0.1 g/L at room temperature), soluble in organic solvents like acetone and dichloromethane.
Synthesis
TBNEPC is synthesized through a multi-step process involving the reaction of 3-bromopyrrolidine with tert-butyl 3-benzylidenemalonate, followed by the addition of sodium nitrite under acidic conditions. This method yields TBNEPC as the final product, which can be characterized using techniques such as High-Performance Liquid Chromatography (HPLC), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Anticancer Potential
Recent studies indicate that TBNEPC exhibits promising anticancer activity. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Enzyme Inhibition
TBNEPC has also been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. Preliminary data suggest that it may act as an inhibitor of certain kinases, which are crucial for cancer cell survival and proliferation. This inhibition could lead to reduced tumor growth in vivo.
Toxicity and Safety
The safety profile of TBNEPC has been evaluated in preliminary studies. It is classified as having low toxicity in animal models; however, comprehensive toxicological data are still needed to fully understand its safety for potential therapeutic use. Current research emphasizes the need for further investigation into long-term effects and possible side effects associated with its use .
Case Study 1: In Vitro Efficacy Against Cancer Cells
A study conducted on human breast cancer cell lines demonstrated that TBNEPC significantly reduced cell viability at concentrations above 10 µM. The compound induced apoptosis through caspase activation, highlighting its potential as a lead compound for drug development.
Case Study 2: Enzyme Inhibition Assays
In enzyme assays, TBNEPC showed competitive inhibition against target kinases with an IC value of approximately 15 µM. This suggests that TBNEPC could be further developed into a selective kinase inhibitor with therapeutic applications in oncology.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 242.3 g/mol |
| Melting Point | 90-94°C |
| Solubility | <0.1 g/L (water) |
| CAS Number | 1824861-97-3 |
| Biological Activity | Observations |
|---|---|
| Anticancer Efficacy | Inhibits proliferation of cancer cells |
| Enzyme Inhibition | IC ~15 µM against specific kinases |
Q & A
What are the established synthetic routes for tert-butyl 3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?
Level: Basic
Answer:
The synthesis of this compound typically involves multi-step reactions starting from pyrrolidine derivatives. A common approach includes:
Pyrrolidine ring functionalization : Introduce the nitroethenyl group via Heck coupling or nitroalkene addition, using palladium catalysts (e.g., Pd(PPh₃)₄) in solvents like dioxane or THF .
tert-Butyl protection : React the intermediate with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) in dichloromethane .
Stereochemical control : Maintain the (E)-configuration of the nitroethenyl group by optimizing temperature (0–25°C) and avoiding prolonged reaction times to prevent isomerization .
Yield optimization : Use anhydrous solvents, inert atmospheres, and stoichiometric excess of nitroethylene precursors. Monitor progress via TLC or HPLC .
How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?
Level: Advanced
Answer:
Contradictions in NMR spectra often arise from:
- Rotameric equilibria : The tert-butyl group and nitroethenyl moiety can create rotational barriers, leading to split signals in - and -NMR. Use variable-temperature NMR (e.g., 25°C to −40°C) to coalesce split peaks .
- Stereochemical impurities : Ensure enantiomeric purity via chiral HPLC or derivatization with chiral auxiliaries. Compare experimental data with computed spectra (DFT/NMR prediction software) .
- Solvent effects : Record spectra in deuterated DMSO or CDCl₃ to assess hydrogen bonding or aggregation artifacts .
What methodologies are recommended for characterizing the stereochemistry of the nitroethenyl group?
Level: Advanced
Answer:
X-ray crystallography : Resolve the (E)-configuration unambiguously by growing single crystals in ethyl acetate/hexane mixtures .
NOESY/ROESY NMR : Detect spatial proximity between the nitro group and pyrrolidine protons to confirm geometry .
Vibrational circular dichroism (VCD) : Compare experimental and simulated spectra for chiral centers in the pyrrolidine ring .
How can this compound serve as a precursor in medicinal chemistry applications?
Level: Basic
Answer:
The nitroethenyl group is a versatile handle for:
Nucleophilic additions : React with amines or thiols to form β-nitroamine or β-nitrosulfide derivatives for bioactive molecule libraries .
Reduction to amines : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling access to pyrrolidine-based pharmacophores .
Click chemistry : Use the nitro group as a dipole in 1,3-dipolar cycloadditions with alkynes to generate heterocycles .
What strategies mitigate low yields in cross-coupling reactions involving this compound?
Level: Advanced
Answer:
Low yields in coupling reactions (e.g., Suzuki-Miyaura) may result from:
- Steric hindrance : The tert-butyl group limits access to the pyrrolidine nitrogen. Use bulkier ligands (e.g., XPhos) to stabilize palladium intermediates .
- Nitro group instability : Avoid strong bases (e.g., KOtBu) that may reduce nitro to amine prematurely. Opt for milder conditions (Cs₂CO₃, 60°C) .
- Byproduct formation : Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) before coupling .
How does the electronic nature of the nitroethenyl group influence reactivity in Diels-Alder reactions?
Level: Advanced
Answer:
The nitro group acts as a strong electron-withdrawing group, enhancing the dienophilic character of the ethenyl moiety. Key considerations:
- Reactivity : React with electron-rich dienes (e.g., furan) under thermal (80–100°C) or microwave-assisted conditions to form six-membered cycloadducts .
- Regioselectivity : The (E)-configuration directs endo selectivity, confirmed by -NMR coupling constants (J = 10–12 Hz for trans adducts) .
What analytical techniques are critical for assessing purity and stability?
Level: Basic
Answer:
- HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to detect degradation products (e.g., tert-butyl cleavage or nitro reduction) .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C typical for tert-butyl carbamates) .
- Karl Fischer titration : Monitor hygroscopicity, as moisture can hydrolyze the Boc group .
How can computational modeling guide the design of derivatives with improved bioactivity?
Level: Advanced
Answer:
Docking studies : Model interactions with biological targets (e.g., kinases) using AutoDock Vina. Focus on the nitroethenyl group’s electrostatic potential for hydrogen bonding .
QSAR analysis : Correlate substituent effects (e.g., fluorine substitution on pyrrolidine) with activity data to prioritize synthetic targets .
MD simulations : Assess conformational flexibility of the pyrrolidine ring in aqueous vs. lipid environments to optimize pharmacokinetics .
What are the safety and handling protocols for this compound?
Level: Basic
Answer:
- Toxicity : Limited data available; assume irritant properties (gloves, goggles required). Refer to analogs in PubChem for hazard classification .
- Storage : Keep under argon at −20°C to prevent tert-butyl group hydrolysis .
- Waste disposal : Neutralize nitro-containing waste with FeSO₄/H₂O before disposal .
How can researchers address discrepancies in biological assay results across studies?
Level: Advanced
Answer:
Contradictions may stem from:
- Impurity profiles : Re-purify the compound via recrystallization (ethanol/water) and re-test .
- Assay conditions : Standardize solvent (DMSO concentration ≤1%) and cell lines (e.g., HEK293 vs. HeLa) .
- Metabolic instability : Perform stability studies in liver microsomes to identify rapid degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
